3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 4-ethoxybenzoyl chloride with thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Scientific Research Applications
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The ethoxybenzoyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxybenzoyl chloride
- 3-(4-Ethoxybenzoyl)acrylic acid
- 4-Methoxybenzoyl chloride
Comparison
Compared to similar compounds, 3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Biological Activity
3-(4-Ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiazolidine-4-carboxylic acids, which have been studied for various pharmacological properties including antimicrobial, anticancer, and antioxidant activities.
The compound is characterized by its thiazolidine structure, which includes a thiazole ring and a carboxylic acid functional group. Its molecular formula is C12H13N1O3S, with a molecular weight of approximately 253.30 g/mol. The presence of the ethoxybenzoyl group enhances its lipophilicity, potentially influencing its biological activity.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. For instance, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
C. albicans | 18 | 100 |
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been documented in several studies. For example, compounds similar to this compound have demonstrated antiproliferative effects on cancer cell lines such as melanoma and prostate cancer.
- Study Findings : In vitro assays showed that the compound inhibited cell proliferation with IC50 values ranging from 0.12 μM to 10.9 μM across different cancer cell lines .
Antioxidant Activity
Antioxidant properties are another notable aspect of thiazolidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of a series of thiazolidine derivatives, including this compound, revealed that these compounds could effectively inhibit the growth of pathogenic bacteria in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer effects of thiazolidine derivatives on prostate cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in cancer cells.
The biological activities of thiazolidine derivatives are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazolidines act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to programmed cell death.
- Antioxidant Defense : By scavenging reactive oxygen species (ROS), these compounds help mitigate oxidative stress.
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-2-18-10-5-3-9(4-6-10)12(15)14-8-19-7-11(14)13(16)17/h3-6,11H,2,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKNDFQSSBXJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CSCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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